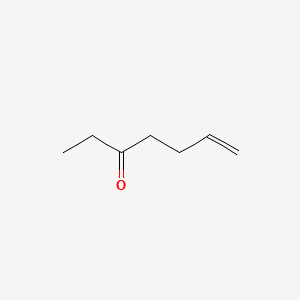

6-Hepten-3-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of ketones, including compounds similar to 6-Hepten-3-one, often involves various organic reactions. For instance, the Claisen rearrangement of bridged bicyclic enol ethers has been studied, showing the formation of bicyclic cyclobutanones under thermal or Lewis acid catalysis conditions. This method highlights a strategy for constructing complex ketone structures, potentially applicable to synthesizing 6-Hepten-3-one derivatives (Robertson & Fowler, 2006).

Molecular Structure Analysis

Molecular calculations and structural analyses play a crucial role in understanding the conformation and reactivity of organic compounds. For ketones similar to 6-Hepten-3-one, studies have been conducted on their molecular conformations using computational methods, offering insights into energetical minima and rotational barriers around key bonds. Such analyses can inform on the stability and reactivity of 6-Hepten-3-one (Lawtrakul et al., 1999).

Applications De Recherche Scientifique

Atmospheric Chemistry

6-Methyl-5-hepten-2-one, a related compound to 6-Hepten-3-one, plays a significant role in atmospheric reactions. It is a product of biogenic emissions and reacts in the atmosphere with various radicals and ozone. The study of its reactions with OH radicals, NO3 radicals, and O3 provides insights into atmospheric chemistry and the fate of biogenic compounds in the air (Smith, Rigler, Kwok, & Atkinson, 1996).

Catalysis and Chemical Processing

In the field of catalysis, 6-Methyl-5-hepten-2-one has been used to study the selectivity and efficiency of nano-nickel catalysts. The modification of these catalysts with tin has shown significant changes in their ability to perform C-O bond hydrogenation, which is crucial for chemoselective hydrogenation processes (Zienkiewicz-Machnik et al., 2017).

Biological and Environmental Studies

6-Methyl-5-hepten-2-one has been identified in the mandibular gland secretions of various Formica species (ants) and functions as an alarm pheromone. This discovery is significant for understanding insect communication and behavior (Duffield, Brand, & Blum, 1977). Additionally, this compound has been found in Iridomyrmex species, contributing to taxonomic studies of ants (Crewe & Blum, 1971).

Food Science

6-Methyl-5-hepten-2-one is an important chemical intermediate and flavor component in fruits, derived from carotenoid metabolism. It impacts consumer liking, and its precise determination in fruits like tomatoes has been achieved through advanced chromatographic methods (Zhou, Wang, Cui, & Wang, 2021).

Indoor Environment Studies

The adsorption of 6-Methyl-5-hepten-2-one on indoor surface materials like SiO2 and TiO2 has been studied to understand its role in the indoor environment. This research is important for assessing the impact of human occupants on indoor air quality and the formation of organic films on surfaces (Frank, Fan, Grassian, & Tobias, 2023).

Safety And Hazards

Propriétés

IUPAC Name |

hept-6-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h3H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYCQORECWMSQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50180346 | |

| Record name | 6-Hepten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hepten-3-one | |

CAS RN |

2565-39-1 | |

| Record name | 6-Hepten-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hepten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

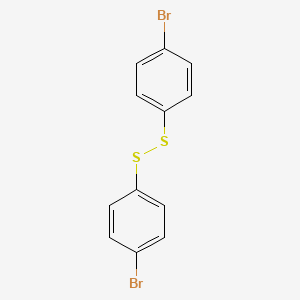

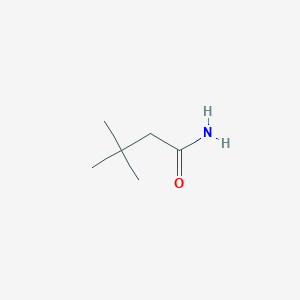

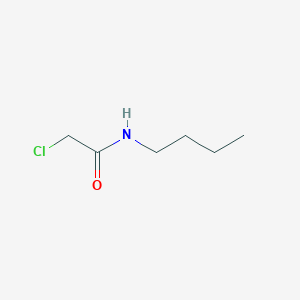

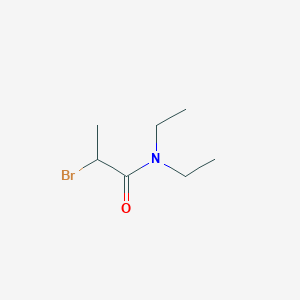

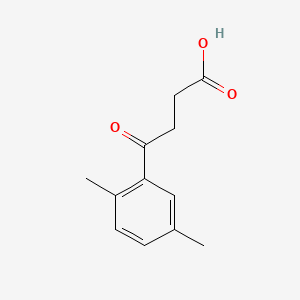

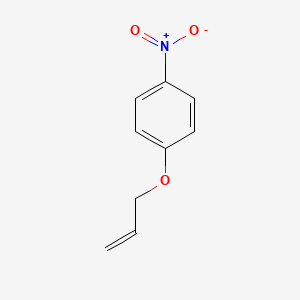

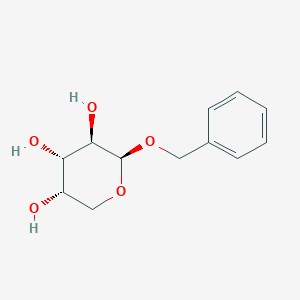

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.